molecular formula C16H14ClN5O B5741644 N-(3-chloro-4-methylphenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide

N-(3-chloro-4-methylphenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide

Cat. No. B5741644
M. Wt: 327.77 g/mol
InChI Key: YJRUHUBRHILKPQ-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide, also known as CMPTA, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide is not fully understood, but it is believed to involve the inhibition of carbonic anhydrase IX, which is a zinc-containing metalloenzyme that plays a crucial role in maintaining the pH balance in cancer cells. By inhibiting this enzyme, N-(3-chloro-4-methylphenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide disrupts the pH balance in cancer cells, leading to their death. Additionally, N-(3-chloro-4-methylphenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide has been shown to enhance the release of dopamine in the brain by inhibiting the reuptake of dopamine by presynaptic neurons.
Biochemical and Physiological Effects:
N-(3-chloro-4-methylphenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide has been shown to have a range of biochemical and physiological effects, including the inhibition of carbonic anhydrase IX, enhancement of dopamine release, and induction of apoptosis in cancer cells. Additionally, N-(3-chloro-4-methylphenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide has been shown to have a low toxicity profile, making it a promising candidate for further research.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(3-chloro-4-methylphenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide is its low toxicity profile, which makes it a safer alternative to other compounds that have been studied for similar applications. Additionally, the synthesis method for N-(3-chloro-4-methylphenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide is relatively straightforward, and the compound can be obtained in high yields with excellent purity. However, one of the limitations of N-(3-chloro-4-methylphenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.

Future Directions

There are several future directions for research on N-(3-chloro-4-methylphenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide, including its potential applications in cancer therapy, neuroscience, and drug discovery. In cancer therapy, N-(3-chloro-4-methylphenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide could be further studied for its ability to induce apoptosis in cancer cells, particularly in combination with other chemotherapeutic agents. In neuroscience, N-(3-chloro-4-methylphenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide could be investigated for its potential as a treatment for Parkinson's disease, as it has been shown to enhance dopamine release in the brain. Additionally, N-(3-chloro-4-methylphenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide could be further studied for its potential as a lead compound in drug discovery, particularly in the development of novel carbonic anhydrase inhibitors.

Synthesis Methods

The synthesis of N-(3-chloro-4-methylphenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide involves a two-step process, which includes the condensation of 3-chloro-4-methylbenzaldehyde with 5-phenyl-2H-tetrazole-2-acetonitrile, followed by the reduction of the resulting imine with sodium borohydride. The final product is obtained through the acetylation of the resulting amine with acetic anhydride. This method has been optimized to achieve a high yield of N-(3-chloro-4-methylphenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide with excellent purity.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, N-(3-chloro-4-methylphenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide has been identified as a potent inhibitor of the enzyme carbonic anhydrase IX, which is overexpressed in various types of cancer cells. In neuroscience, N-(3-chloro-4-methylphenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide has been shown to enhance the release of dopamine in the brain, which may have implications for the treatment of Parkinson's disease. In cancer research, N-(3-chloro-4-methylphenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide has been investigated for its ability to induce apoptosis in cancer cells.

properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-(5-phenyltetrazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN5O/c1-11-7-8-13(9-14(11)17)18-15(23)10-22-20-16(19-21-22)12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJRUHUBRHILKPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2N=C(N=N2)C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 7041587

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